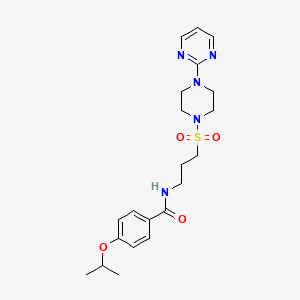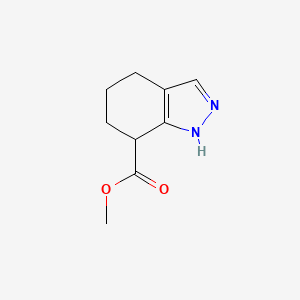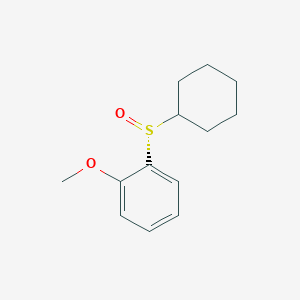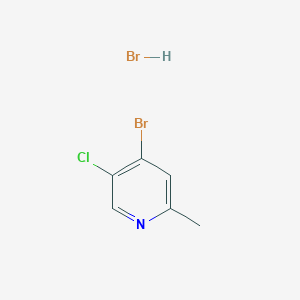
4-Bromo-5-chloro-2-methylpyridine hydrobromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-Bromo-5-chloro-2-methylpyridine hydrobromide” is a chemical compound with the CAS Number: 2227206-20-2. It has a molecular weight of 287.38 . The compound is used in various applications due to its unique properties .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C6H5BrClN.BrH/c1-4-2-5 (7)6 (8)3-9-4;/h2-3H,1H3;1H . This code provides a specific description of the molecule’s structure, including the positions of the bromine, chlorine, and methyl groups on the pyridine ring .Physical And Chemical Properties Analysis
The compound has a molecular weight of 287.38 . It’s important to note that the physical and chemical properties of a substance can greatly influence its reactivity, stability, and uses .Applications De Recherche Scientifique
Organic Synthesis and Reactivity
Research demonstrates the significance of halogenated pyridines, including bromo-chloro derivatives, in organic synthesis. These compounds are pivotal in halogen atom migration studies and the synthesis of complex molecules due to their reactivity towards other halogens and reagents. For instance, halogen migration in halogeno-derivatives of dihydroxypyridine has been explored, showcasing the dynamic behavior of chlorine and bromine atoms in these systems (Hertog & Schogt, 2010). Additionally, the reactivity of chloro-dihydroxypyridine towards bromination and other halogenation reactions highlights the synthetic versatility of these compounds (Kolder & Hertog, 2010).
Coordination Chemistry
In coordination chemistry, 4-bromo-5-chloro-2-methylpyridine derivatives have been utilized to synthesize metal complexes, evidencing their role in forming compounds with potential applications in catalysis and materials science. For example, copper(II) and oxido-vanadium(IV) complexes synthesized from bromo-chloro-hydroxypyridine derivatives exhibit unique structural and thermal properties, relevant for understanding metal-ligand interactions and designing new catalysts (Takjoo et al., 2013).
Supramolecular Chemistry
The role of brominated pyridines extends to supramolecular chemistry, where they contribute to the assembly of macrocyclic structures through halogen bonding. Such studies not only deepen the understanding of halogen bond-directed assembly but also pave the way for the design of novel molecular architectures with specific functions (Mocilac & Gallagher, 2014).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
4-bromo-5-chloro-2-methylpyridine;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrClN.BrH/c1-4-2-5(7)6(8)3-9-4;/h2-3H,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJMGEELBONNGKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=N1)Cl)Br.Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6Br2ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


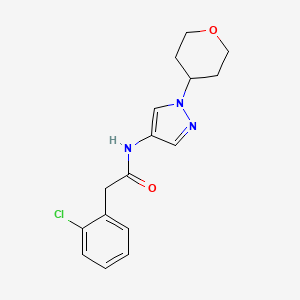
![N-[1-(1-benzofuran-2-yl)ethyl]-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2886755.png)
![(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)(4-(4-(3-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)piperidin-1-yl)methanone](/img/structure/B2886756.png)
![N-[[5-[(4-bromophenyl)methylsulfanyl]-4-(4-nitrophenyl)-1,2,4-triazol-3-yl]methyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B2886757.png)
![2-([1,2,4]Triazolo[4,3-a]quinoxalin-4-ylthio)-1-(4-(2-methoxyphenyl)piperazin-1-yl)ethanone](/img/structure/B2886759.png)
![(3'-Chloro-[1,1'-biphenyl]-4-yl)(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone](/img/structure/B2886761.png)
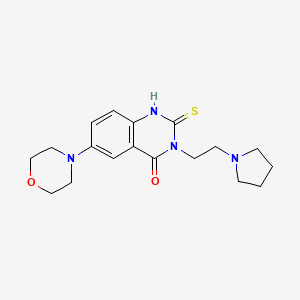
![1-Ethyl-3-[2-hydroxy-2-(5-thiophen-3-ylthiophen-2-yl)ethyl]urea](/img/structure/B2886764.png)
